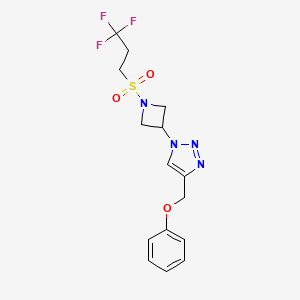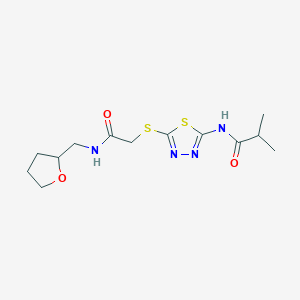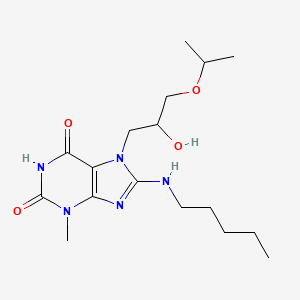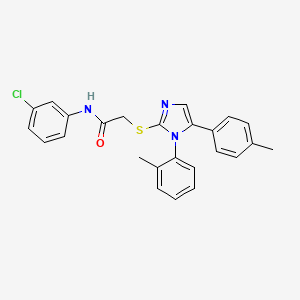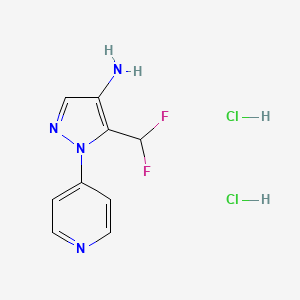![molecular formula C17H13N5O2 B2431042 3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1444688-12-3](/img/structure/B2431042.png)
3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains a 1,2,3-triazole ring and a tetrahydroquinazoline dione moiety . The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . The tetrahydroquinazoline dione is a bicyclic structure with a quinazoline backbone, which is a type of organic compound that contains a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety in separate steps, followed by their combination . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, also known as a “click” reaction . The tetrahydroquinazoline dione moiety could be synthesized through a multi-step process involving the reaction of suitable precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety . The 1,2,3-triazole ring is known to participate in various chemical reactions due to the presence of nitrogen atoms, which can act as nucleophiles . The tetrahydroquinazoline dione moiety could also undergo various reactions due to the presence of carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety could confer specific properties such as solubility, stability, and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target . The 1,2,3-triazole ring and the tetrahydroquinazoline dione moiety could potentially interact with different biological targets due to their distinct chemical properties .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . It could also be interesting to explore its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .
properties
IUPAC Name |
3-[(1-phenyltriazol-4-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-8-4-5-9-15(14)18-17(24)21(16)10-12-11-22(20-19-12)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHXERZDVBOJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)

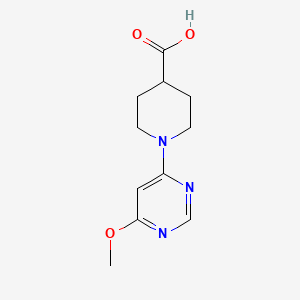
![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)
![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2430970.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)
![1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B2430972.png)
